Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound that plays a significant role in medicinal chemistry. Its structure incorporates multiple functional groups and a multi-ring system, which contribute to its diverse chemical reactivity and potential applications in drug development. The compound is classified as a benzimidazole derivative, notable for its unique properties that may facilitate interactions with biological targets.
The synthesis of ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate typically involves several key steps:
The molecular formula of ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is , with a molecular weight of approximately 510.547 g/mol. The structure features:
The structural representation can be described using InChI and SMILES notations:
InChI=1S/C24H28N4O3.C2H2O4/c1-2-31-24(30)19-7-3-4-8-20(19)26-23(29)16-27-13-11-18(12-14-27)15-28-17-25-21-9-5-6-10-22(21)28;3-1(4)2(5)6/h3-10,17-18H,2,11-16H2,1H3,(H,26,29);(H,3,4)(H,5,6)CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O .Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate can participate in various chemical reactions:
These reactions highlight the versatility of ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate in synthetic organic chemistry.
While specific data on the mechanism of action for this compound may be limited, compounds containing benzimidazole and piperidine moieties typically exhibit interactions with various biological targets, including receptors and enzymes. The presence of these functional groups suggests potential activity as an inhibitor or modulator in pharmacological contexts.
The mechanism may involve:
The physical and chemical properties of ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate include:
| Property | Value |
|---|---|
| Molecular Weight | 510.547 g/mol |
| Solubility | Not available |
| Melting Point | Not specified |
| Density | Not specified |
| Stability | Stable under standard conditions |
These properties indicate that while specific solubility data may not be available, the compound's structure suggests it could exhibit moderate solubility in organic solvents due to its ester functional group .
Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate holds potential applications in various scientific fields:
Its unique structural characteristics make it a valuable candidate for further exploration in drug discovery and development programs .
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: